An In-Depth Technical Guide to 2-Benzylmorpholine: Chemical Properties and Structure
An In-Depth Technical Guide to 2-Benzylmorpholine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylmorpholine is a chiral heterocyclic compound that has garnered interest in medicinal chemistry and drug development.[1] As a structural isomer of morpholine, it possesses a unique three-dimensional structure that imparts specific pharmacological properties.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characterization of 2-Benzylmorpholine, offering insights for its application in research and development.
Chemical Structure and Properties
2-Benzylmorpholine is a substituted morpholine ring where a benzyl group is attached to the carbon atom at the 2-position. This substitution introduces a chiral center, leading to the existence of (R)- and (S)-enantiomers, each potentially exhibiting distinct biological activities.[1]
Stereoisomerism
The presence of a chiral center at the C2 position of the morpholine ring is a critical feature of 2-Benzylmorpholine. The spatial arrangement of the benzyl group relative to the morpholine ring defines the (R) and (S) enantiomers. This stereochemistry is a crucial determinant of the molecule's interaction with biological targets, as has been observed with its enantiomers showing different potencies in pharmacological studies.[1]
dot graph { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none];
C2 [label="C2*"]; N4 [label="N4"]; O [label="O"]; benzyl [label="CH₂-Ph"];
// Morpholine Ring C2 -- N4; N4 -- C5 [style=invis]; C5 -- C6 [style=invis]; C6 -- O [style=invis]; O -- C2;
// Substituent C2 -- benzyl;
// Chirality indicator chiral_indicator [label="*", shape=plaintext, fontsize=24, pos="0.1,0.2!"]; } arobase Caption: Chiral center of 2-Benzylmorpholine.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Benzylmorpholine is presented in the table below. The compound is a solid at room temperature.
| Property | Value | Source |
| IUPAC Name | 2-benzylmorpholine | [2] |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | |
| Physical Form | Solid | |
| CAS Number | 131887-48-4 |
Synthesis of 2-Benzylmorpholine
The synthesis of 2-Benzylmorpholine can be achieved through various routes, including both racemic and stereoselective methods.
Racemic Synthesis from Allylbenzene
A common method for the preparation of racemic 2-Benzylmorpholine involves the use of allylbenzene as a starting material.[3] The synthesis proceeds through a multi-step sequence, which is a well-established route for the formation of the morpholine ring system.
Experimental Protocol: Racemic Synthesis of 2-Benzylmorpholine from Allylbenzene
This protocol is a generalized representation based on established synthetic strategies for morpholine derivatives.
Materials:
-
Allylbenzene
-
N-bromoacetamide
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydride (NaH)
-
2-(2-Aminoethoxy)ethanol
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Appropriate solvents (e.g., THF, DMF)
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, magnesium sulfate)
Procedure:
-
Bromination of Allylbenzene: Allylbenzene is treated with N-bromoacetamide in an aqueous solvent system to yield the corresponding bromohydrin.
-
Epoxidation: The resulting bromohydrin is treated with a base, such as sodium hydroxide, to facilitate intramolecular cyclization to form the epoxide.
-
Ring Opening and Boc Protection: The epoxide is then reacted with 2-(2-aminoethoxy)ethanol. The resulting amino alcohol is subsequently protected with a tert-butyloxycarbonyl (Boc) group by reacting with di-tert-butyl dicarbonate.
-
Cyclization: The Boc-protected amino alcohol undergoes an intramolecular cyclization reaction. This is typically achieved by treatment with a base like sodium hydride to deprotonate the hydroxyl group, which then displaces a suitable leaving group (e.g., a tosylate, which would require an additional activation step).
-
Deprotection and Reduction: The Boc protecting group is removed under acidic conditions. The resulting intermediate is then subjected to catalytic hydrogenation using palladium on carbon and hydrogen gas to afford racemic 2-Benzylmorpholine.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final product.
Stereoselective Synthesis of (S)-2-Benzylmorpholine
A stereoselective synthesis of (S)-2-Benzylmorpholine can be achieved starting from the readily available chiral precursor, L-phenylalaninol. This method leverages a stereospecific rearrangement to maintain the desired stereochemistry.[4]
Experimental Protocol: Synthesis of (S)-2-Benzylmorpholine from L-Phenylalaninol
This protocol is based on a reported stereospecific rearrangement of β-amino alcohols.[4]
Materials:
-
L-Phenylalaninol
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Appropriate solvent (e.g., Dichloromethane)
-
Reagents for work-up and purification
Procedure:
-
Reaction Setup: L-Phenylalaninol is dissolved in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere.
-
Stereospecific Rearrangement: The solution is cooled, and a catalytic amount of trifluoroacetic anhydride is added. The reaction proceeds through a stereospecific rearrangement of the β-amino alcohol, leading to the formation of the morpholine ring while preserving the S-configuration.
-
Work-up and Purification: The reaction mixture is quenched and worked up using standard procedures. The crude product is then purified by column chromatography to yield enantiomerically enriched (S)-2-Benzylmorpholine.
Spectral Characterization
The structural elucidation of 2-Benzylmorpholine is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Benzylmorpholine would be expected to show distinct signals for the protons of the benzyl group and the morpholine ring. The aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic protons (CH₂) would likely appear as a multiplet due to coupling with the adjacent chiral proton. The protons on the morpholine ring would exhibit complex splitting patterns in the aliphatic region (typically δ 2.5-4.0 ppm) due to their diastereotopic nature and coupling with each other.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide characteristic signals for the carbon atoms in the molecule. The aromatic carbons of the benzyl group would resonate in the δ 125-140 ppm range. The benzylic carbon would appear around δ 40-50 ppm. The carbons of the morpholine ring would be observed in the upfield region, typically between δ 45-75 ppm, with the carbon attached to the oxygen atom (C6) appearing at a higher chemical shift than those attached to the nitrogen.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Benzylmorpholine would display characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:
-
N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N stretch: In the 1020-1250 cm⁻¹ range.
-
C-O-C stretch: A strong band typically around 1100 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 2-Benzylmorpholine would show a molecular ion peak (M⁺) at m/z = 177. The fragmentation pattern would likely involve the loss of the benzyl group (C₇H₇, m/z = 91) to give a prominent peak at m/z = 86, corresponding to the morpholine ring fragment. Other fragments may arise from the cleavage of the morpholine ring.
Applications in Drug Development
2-Benzylmorpholine and its derivatives have been investigated for their potential as therapeutic agents. Notably, the racemic mixture of 2-benzylmorpholine has been reported as a novel appetite suppressant.[3] Studies have shown that oral administration of the racemate to dogs resulted in appetite suppression.[3] Further investigation revealed that the appetite-suppressing activity resides primarily in the (+)-enantiomer.[3] This highlights the importance of stereochemistry in the pharmacological profile of this class of compounds.
The morpholine scaffold is a privileged structure in medicinal chemistry, and derivatives of 2-Benzylmorpholine continue to be explored for various therapeutic targets.
Conclusion
2-Benzylmorpholine is a valuable chiral building block with demonstrated biological activity. Its synthesis can be achieved through both racemic and stereoselective routes, allowing for the investigation of the pharmacological properties of its individual enantiomers. The structural and chemical properties outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds. Further exploration of its derivatives holds promise for the discovery of new therapeutic agents.
References
- Brown, G. R., Forster, G., Foubister, A. J., & Stribling, D. (1990). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine. Journal of Pharmacy and Pharmacology, 42(11), 797–799.
-
PubChem. (n.d.). 2-Benzylmorpholine. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-2-Benzylmorpholine (947687-18-5) for sale [vulcanchem.com]
